5-Chloro-2-(trifluoromethyl)benzoyl chloride
Overview
Description
5-Chloro-2-(trifluoromethyl)benzoyl chloride is a useful research compound. Its molecular formula is C8H3Cl2F3O and its molecular weight is 243.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Drug Intermediates
5-Chloro-2-(trifluoromethyl)benzoyl chloride is utilized in organic synthesis, particularly in the acylation of azaindoles at the C-3 position. Zhang et al. (2002) found that the best results for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to the 3-position of azaindoles were achieved with an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature (Z. Zhang et al., 2002). This highlights its role in modifying azaindoles, which are important scaffolds in pharmaceutical chemistry.
Synthesis of Complex Molecules
In the field of photosensitizer development for photodynamic therapy, Ma and Dolphin (1995) demonstrated the conversion of chlorophyll derivatives to their corresponding phytoporphyrins using benzoyl chloride in DMF. This method offers a new and efficient route to prepare monovinyl porphyrins, serving as intermediates for further preparation of chlorophyll-related petroporphyrins and regiochemically pure benzoporphyrin derivatives (Lifu Ma & D. Dolphin, 1995).
Advanced Materials and Polymers
Kricheldorf et al. (1999) explored the in-situ end group modification of hyperbranched poly(3,5-dihydroxybenzoate) using 3,5-Bis(trimethylsiloxy)benzoyl chloride (BTBC). They successfully prepared star-shaped hyperbranched polyesters and modified their end groups with various acid chlorides, showcasing the versatility of acid chlorides in modifying polymer properties (H. Kricheldorf, O. Bolender, & Thomas Wollheim, 1999).
Environmental and Analytical Chemistry
Research also extends into analytical chemistry, where Tang et al. (2010) developed and validated a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride, a compound similar in reactivity to this compound. This study underscores the importance of precise analytical methods for monitoring the purity and quality of chemical intermediates used in pharmaceutical manufacturing (L. Tang, A-Ram Kim, Scott A. Miller, & D. Lloyd, 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to react with various organic substrates in chemical reactions .
Mode of Action
5-Chloro-2-(trifluoromethyl)benzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions . It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles .
Biochemical Pathways
It’s worth noting that benzoyl chlorides are often used in organic synthesis, suggesting that they may interact with a wide range of biochemical pathways depending on the specific context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its reactivity, and certain solvents can enhance or inhibit its interactions with other molecules .
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-4-1-2-6(8(11,12)13)5(3-4)7(10)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKPEPFDFCWQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380774 | |
Record name | 5-chloro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-84-3 | |
Record name | 5-chloro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.